8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 8-methoxycoumarin-3-carboxylic acid is a member of coumarins.
Brand Name: Vulcanchem
CAS No.: 2555-20-6
VCID: VC21318790
InChI: InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13)
SMILES: COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Molecular Formula: C11H8O5
Molecular Weight: 220.18 g/mol

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

CAS No.: 2555-20-6

Cat. No.: VC21318790

Molecular Formula: C11H8O5

Molecular Weight: 220.18 g/mol

* For research use only. Not for human or veterinary use.

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid - 2555-20-6

Specification

CAS No. 2555-20-6
Molecular Formula C11H8O5
Molecular Weight 220.18 g/mol
IUPAC Name 8-methoxy-2-oxochromene-3-carboxylic acid
Standard InChI InChI=1S/C11H8O5/c1-15-8-4-2-3-6-5-7(10(12)13)11(14)16-9(6)8/h2-5H,1H3,(H,12,13)
Standard InChI Key SFAPWVZFUHJZIC-UHFFFAOYSA-N
SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O
Canonical SMILES COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)O

Introduction

Chemical Structure and Identification

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid belongs to the coumarin family, which consists of a benzene ring fused to a lactone ring. The specific structural features include a methoxy (-OCH3) group at position 8 of the benzene ring and a carboxylic acid (-COOH) functionality at position 3 of the pyrone ring.

Structural Representations

The compound possesses a molecular formula that can be deduced from its chemical structure, with the methoxy group at position 8 and carboxylic acid at position 3 of the coumarin scaffold. This positioning of functional groups contributes to its unique physical and chemical properties, distinguishing it from other coumarin derivatives.

Identification Parameters

The compound has been identified in scientific literature with specific parameters including:

  • Appearance: Light yellow crystals

  • Melting Point: 215-218°C (literature value: 218-219°C)

  • IR Spectroscopic Data: 3472, 2843, 1769, 1676, 1606, 1473, 1264, 1094, 964, 799, 739 cm-1

This spectroscopic data provides a distinct fingerprint for identifying and characterizing the compound in laboratory settings and research contexts.

Synthesis Methods and Yields

Documented Synthesis Procedures

The synthesis of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid has been documented in scientific literature with impressive yields. One reported method resulted in a 99% yield (218 mg) of the compound as light yellow crystals . The high yield suggests an efficient synthetic pathway that could be advantageous for further applications requiring substantial quantities of this compound.

In another documented synthesis, this compound (labeled as 1e in one study) was prepared according to established literature procedures, yielding a white solid with a 72% yield (158.4 mg) . The analytical data from this synthesis was noted to be in accordance with previously published literature values, confirming the identity and purity of the product.

Synthesis Comparison Table

ReferenceYield (%)Amount (mg)AppearanceAdditional Notes
Source 99218Light yellow crystalsMP: 215-218°C
Source 72158.4White solidAnalytical data matched literature

This comparison demonstrates variability in synthetic outcomes, which may be attributed to different reaction conditions, purification methods, or starting material quality.

Physical and Chemical Properties

Physical Characteristics

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid displays distinct physical properties that are important for its identification and handling:

  • Physical State: Crystalline solid at room temperature

  • Color: Light yellow to white, depending on synthesis method and purity

  • Melting Point Range: 215-218°C (with literature references citing 218-219°C)

These physical properties provide valuable information for researchers working with this compound, particularly for confirming sample identity and purity.

Spectroscopic Properties

The infrared spectroscopic data reveals important structural information about the functional groups present in 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid:

  • IR (KBr): 3472 cm-1 (O-H stretching of carboxylic acid)

  • 2843 cm-1 (C-H stretching of methoxy group)

  • 1769 cm-1 (C=O stretching of lactone)

  • 1676 cm-1 (C=O stretching of carboxylic acid)

  • 1606, 1473 cm-1 (aromatic C=C stretching)

  • 1264, 1094 cm-1 (C-O stretching)

  • 964, 799, 739 cm-1 (aromatic C-H bending)

Related Compounds and Structural Analogs

Coumarin Derivatives with Similar Substitution Patterns

The chemical literature documents several structurally related compounds that differ from 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid by the position or nature of substituents:

  • 8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (3g): A close analog with an ethoxy group instead of methoxy at position 8, appearing as light yellow crystals with a melting point of 197-198°C

  • 8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3k): The hydroxyl analog, reported as green crystals with a melting point of 292-293°C (decomposed)

  • 7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid (3h): A dihydroxy derivative with substituents at positions 7 and 8

Comparison of Properties Among Structural Analogs

The following table compares key properties of 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid with its structural analogs:

CompoundSubstituentAppearanceMelting Point (°C)Yield (%)
8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (3i)8-OCH₃Light yellow crystals215-21899
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid (3g)8-OCH₂CH₃Light yellow crystals197-19898
8-Hydroxy-2-oxo-2H-chromene-3-carboxylic acid (3k)8-OHGreen crystals292-293 (decomposed)91
7,8-Dihydroxy-2-oxo-2H-chromene-3-carboxylic acid (3h)7-OH, 8-OHYellow crystals270-27195

This comparative analysis reveals how subtle changes in substituent groups can significantly affect physical properties such as melting point and appearance, which is valuable information for structure-property relationship studies .

Research Applications and Significance

Synthetic Organic Chemistry

8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid serves as an important intermediate in organic synthesis. Its carboxylic acid functionality at position 3 provides a reactive site for further transformations, including esterification, amidation, and reduction reactions. The presence of the methoxy group at position 8 can influence the electronic properties of the coumarin system, potentially affecting reactivity patterns.

Research has incorporated this compound in visible light-driven reductive transformations, suggesting its utility in photochemical reactions . Such applications highlight the compound's relevance in modern synthetic methodologies, particularly those focused on sustainable chemistry approaches.

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